CID 137965351

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 137965351 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as N-(3-aminopropyl)-N-(2-thienylmethyl)-2-(2-furyl)-acetamide, has shown promise in a variety of research fields, including neuroscience, pharmacology, and biochemistry. In

Applications De Recherche Scientifique

Chemically Induced Dimerization (CID) in Cellular Studies

Chemically induced dimerization (CID) is a pivotal technique in the study of various biological processes, offering reversible and spatiotemporal control over protein function within cells. This method has significantly advanced our understanding of signal transduction pathways, membrane dynamics, and protein trafficking. The development of orthogonal and reversible CID systems has allowed researchers to dissect complex cellular mechanisms with unprecedented precision, extending the scope of this technique beyond traditional applications to include new areas such as elucidating the dynamics of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

CID in Stem Cell Therapy and Safety Mechanisms

The integration of CID mechanisms, such as the inducible caspase-9 (iC9) suicide gene, into stem cell therapies has been a major breakthrough in enhancing safety profiles. This approach allows for the selective elimination of cells, including those with tumorigenic potential, by activating the suicide gene through specific chemical inducers of dimerization (CID). This strategy has been effectively applied in various models, demonstrating its potential in improving the safety and efficacy of stem cell-based therapies (Ando et al., 2015). Additionally, the iC9 suicide gene has been shown to provide a direct and efficient mechanism for eliminating human induced pluripotent stem cells (hiPSCs) and derived tumors, emphasizing its importance in clinical applications (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

Advanced Applications and Developments in CID Technology

Recent advancements in CID technology have introduced novel applications and tools for manipulating cellular processes with high levels of control. For instance, the development of photo-caged-photocleavable chemical dimerizers offers a method to rapidly activate and deactivate protein dimerization with light, providing a powerful tool for investigating dynamic biological processes with spatial and temporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018). Additionally, engineered PROTAC-CID systems have expanded the versatility of CID tools for mammalian inducible gene regulation, showcasing the potential for fine-tuning gene expression and enabling novel biomedical research and therapeutic approaches (Ma et al., 2023).

Propriétés

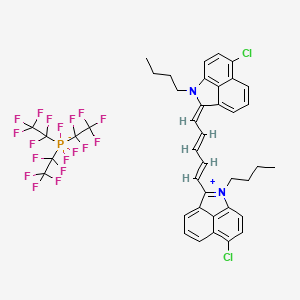

InChI |

InChI=1S/C35H33Cl2N2.C6F18P/c1-3-5-22-38-30(26-14-10-12-24-28(36)18-20-32(38)34(24)26)16-8-7-9-17-31-27-15-11-13-25-29(37)19-21-33(35(25)27)39(31)23-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFBLOYZKGQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H33Cl2F18N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

997.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)